Piperonyl alcohol
Overview
Description
Piperonyl Alcohol Description
Piperonyl alcohol is a compound that is part of the 1,3-benzodioxole family, which includes several derivatives with various functional groups. It is closely related to other compounds such as piperonylic acid, which is known to inactivate certain enzymes in the phenylpropanoid pathway in plants . Piperonyl alcohol itself has been studied for its electrochemical properties and its potential use in synthesizing complex organic molecules .
Synthesis Analysis
The synthesis of piperonyl alcohol and its derivatives has been explored in various studies. For instance, piperonyl alcohol can be oxidized electrochemically to form piperonal and other products . Additionally, piperonyl butoxide, a related compound, can be synthesized from dihydrosafrole through chloromethylation and etherification, with piperonyl alcohol being one of the intermediates or by-products in this process . The synthesis of piperonyl alcohol can also involve catalytic promotion using bentonitic earth or hydrochloric acid, leading to the formation of novel compounds like trimethylendioxyorthocyclophane .
Molecular Structure Analysis
The molecular structure of piperonyl alcohol and its derivatives has been investigated using various spectroscopic techniques. The nonplanarity of these molecules has been analyzed in terms of the anomeric effect, which arises from the interaction between nonbonded oxygen p orbitals and the sigma*(CO) orbital involving the other oxygen atom . The structure of novel compounds derived from piperonyl alcohol, such as trimethylendioxyorthocyclophane, has been established by NMR and mass spectrometry .
Chemical Reactions Analysis
Piperonyl alcohol undergoes various chemical reactions, including oxidation and cyclooligomerization. The electrochemical oxidation process of piperonyl alcohol has been characterized by cyclic voltammetry and electrochemical impedance spectroscopy, revealing the formation of radical cation species and subsequent products . The cyclooligomerization of piperonyl alcohol can be catalyzed by bentonitic earth or hydrochloric acid, leading to the production of complex cyclic compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperonyl alcohol and related compounds have been extensively studied. Thermodynamic studies have measured the standard molar energies of combustion and the enthalpies of sublimation for these compounds, allowing for the calculation of their standard molar enthalpies of formation in the gas phase . Piperonyl alcohol's electrochemical properties have also been investigated, determining the heterogeneous rate constant, transfer coefficient, and diffusion coefficient of the alcohol .
Scientific Research Applications
Eco-Friendly Synthesis
- Solvent-Free Synthesis of Piperonal : Piperonal synthesis from piperonyl alcohol was achieved in an eco-friendly process. This method involves oxidation under solvent-free conditions using air, and it employs Au/CeO2 catalysts. This approach is significant for its environmental and economic advantages in industrial applications, as it avoids toxic reagents and reduces purification costs (Lucarelli et al., 2017).
Insect Deterrent Activity
- Antifeedant Activity in Pest Control : A study evaluated the antifeedant activity of compounds including piperonyl alcohol against various pests. Natural lignans and related phenylpropanoids with a methylenedioxyphenyl structure, such as piperonyl, showed significant activity. This has implications for plant-insect interactions and pest control strategies (Harmatha & Nawrot, 2002).
Microbial Reduction for Synthesis
- Microbial Reduction to Chiral Piperonyl Carbinol : Research on the microbial reduction of piperonyl alcohol to its corresponding alcohol by Lactobacillus paracasei BD101 was conducted. This process resulted in high enantiomeric purity, demonstrating an efficient, mild, and environmentally friendly method for producing chiral carbinol (Şahin, 2018).
Electrochemical Studies
- Electrochemical Oxidation of Piperonyl Alcohol : A study on the electrochemical oxidation of piperonyl alcohol provided insights into its conversion to piperonal and other products. This research is essential for understanding the electrochemical properties and potential applications of piperonyl alcohol (Cortés-Salazar et al., 2007).
Biobased Adhesives
- Development of Biobased Pressure-Sensitive Adhesives : Piperonyl methacrylate, derived from piperonyl alcohol, was used to create novel waterborne pressure-sensitive adhesives (PSAs) with UV-light-tunable features. This study highlights the potential of piperonyl alcohol derivatives in developing sustainable adhesive materials (Badía et al., 2019).
Photocatalytic Applications
- Photocatalytic Synthesis of Piperonal : The photocatalytic oxidation of piperonyl alcohol in aqueous UV-irradiated TiO2 suspensions was studied for the green synthesis of piperonal. This method presents an environmentally friendly way to synthesize valuable compounds from simpler ones (Bellardita et al., 2014).
Safety And Hazards
Piperonyl alcohol should be handled with care to avoid contact with skin, eyes, and clothing . It should be kept away from heat and sources of ignition . Dust formation should be avoided, and it should not be ingested or inhaled . It is recommended to handle it in accordance with good industrial hygiene and safety practice .
properties
IUPAC Name |
1,3-benzodioxol-5-ylmethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3/c9-4-6-1-2-7-8(3-6)11-5-10-7/h1-3,9H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHUIUXNAPJIDOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3060089 | |
Record name | 1,3-Benzodioxole-5-methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3060089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow powder; [Alfa Aesar MSDS] | |
Record name | Piperonyl alcohol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/16111 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
BP: 157 °C at 16 mm Hg | |
Record name | Piperonyl alcohol | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8494 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Slightly soluble in water, Soluble in ethanol, ethyl ether, benzene, chloroform, methanol; insoluble in ligroin | |
Record name | Piperonyl alcohol | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8494 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.000254 [mmHg] | |
Record name | Piperonyl alcohol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/16111 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Piperonyl alcohol | |
Color/Form |
Needles from petroleum ether, White to yellow powder, crystals or chunks | |
CAS RN |
495-76-1 | |
Record name | Piperonyl alcohol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=495-76-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Piperonyl alcohol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000495761 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Piperonyl alcohol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26265 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,3-Benzodioxole-5-methanol | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,3-Benzodioxole-5-methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3060089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Piperonyl alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.100 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PIPERONYL ALCOHOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4163K563GS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Piperonyl alcohol | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8494 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
58 °C | |
Record name | Piperonyl alcohol | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8494 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.